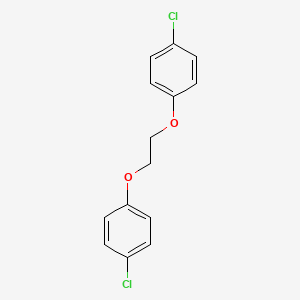

1,2-Bis(4-chlorophenoxy)ethane

Description

Significance of Aryloxyether Scaffolds in Synthetic Chemistry

Aryloxyether scaffolds, characterized by an oxygen atom connecting an aryl group to another alkyl or aryl group (Ar-O-R), are of considerable importance in modern organic chemistry. scbt.com Their structural motif is found in a wide array of natural products and synthetic molecules, imparting unique chemical and physical properties. researchgate.net In synthetic chemistry, these scaffolds serve as versatile intermediates and foundational structures for creating more complex molecular architectures. scbt.com

The ether linkage is generally stable under many reaction conditions, making it a reliable linker in the assembly of polymers, fine chemicals, and pharmaceutical intermediates. scbt.comjustia.com The presence of the aromatic ring and the ether oxygen introduces specific electronic and conformational characteristics, influencing the reactivity and interaction of the molecule with its environment. scbt.com Aryloxyethers are integral to the synthesis of macrocycles, chelating ligands for metal catalysts, and advanced materials like surfactants and plasticizers. scbt.comresearchgate.netencyclopedia.pubresearchgate.netgoogleapis.com Their ability to engage in intermolecular interactions such as hydrogen bonding and π-π stacking further enhances their utility in designing molecules with specific binding properties. scbt.com

Academic Relevance of Chlorinated Organic Compounds in Contemporary Research

Chlorinated organic compounds, a broad class of chemicals containing at least one covalently bonded chlorine atom, hold a significant and dual role in contemporary research. They are ubiquitous in industrial applications, serving as solvents, intermediates in chemical synthesis, and the basis for many pesticides and pharmaceuticals. nih.govresearchgate.net More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in their production, including drugs for treating cancer, high cholesterol, and depression. nih.gov The inclusion of chlorine atoms in a molecule can profoundly alter its physical and chemical properties, often enhancing its efficacy or modifying its reactivity. nih.gov

From an academic and environmental perspective, chlorinated organic compounds are a major focus of study due to their persistence and behavior in the environment. Many of these compounds, including polychlorinated diphenyl ethers (PCDEs) and other chlorinated hydrocarbons, are recognized as pollutants that can accumulate in soil, water, and biological tissues. mdpi.comacs.org Consequently, a substantial body of research is dedicated to understanding their environmental fate, degradation pathways (such as photodegradation), and potential health impacts. researchgate.netmdpi.com This research is crucial for developing effective remediation technologies to mitigate their environmental risks. acs.org The study of compounds like 1,2-Bis(4-chlorophenoxy)ethane contributes to this field by providing insights into the behavior of chlorinated aromatic ethers.

Chemical and Physical Properties of this compound

Experimentally verified data for this compound is limited due to its status as a rare research chemical. sigmaaldrich.comsigmaaldrich.com The following table includes basic identifiers and predicted properties from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂Cl₂O₂ | uni.lu |

| Molecular Weight | 283.15 g/mol | spectrabase.com |

| IUPAC Name | 1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene | uni.lu |

| CAS Number | 16723-94-7 | sigmaaldrich.comsigmaaldrich.com |

| Monoisotopic Mass | 282.02142 Da | uni.lu |

| Predicted XlogP | 5.1 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 158.0 Ų | uni.lu |

Note: XlogP and Collision Cross Section are computationally predicted values.

Detailed Research Findings

Detailed experimental findings on this compound are not widely published. However, based on its structure, its spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two main sets of signals. The protons on the two equivalent aromatic rings would appear as a set of doublets in the aromatic region (typically δ 6.8-7.5 ppm). The four protons of the ethane (B1197151) bridge (-O-CH₂-CH₂-O-) would be chemically equivalent due to the molecule's symmetry and should produce a singlet in the aliphatic ether region (typically δ 4.0-4.5 ppm).

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would also reflect the molecule's symmetry. It is expected to show four signals for the aromatic carbons and one signal for the two equivalent methylene (B1212753) (-CH₂) carbons of the ethane linker. docbrown.info The chemical shift for the methylene carbons would likely appear around 65-70 ppm.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by several key absorption bands. These include C-O-C stretching vibrations for the aryl ether linkage (typically in the 1200-1275 cm⁻¹ region), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-3000 cm⁻¹), and C=C stretching for the aromatic rings (~1450-1600 cm⁻¹). A strong absorption corresponding to the C-Cl bond would also be expected in the fingerprint region. An FTIR spectrum for the compound is available in the SpectraBase database. spectrabase.com

Mass Spectrometry : The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 282, corresponding to its molecular weight. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺). uni.lu

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[2-(4-chlorophenoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCSYFARFKNDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937298 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16723-94-7 | |

| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016723947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane,2-bis(p-chlorophenoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-chlorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-CHLOROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis 4 Chlorophenoxy Ethane and Its Derivatives

Established Synthetic Pathways for Aryloxyethane Compounds

The synthesis of aryloxyethane compounds, including the parent structure 1,2-Bis(4-chlorophenoxy)ethane, typically relies on well-established etherification reactions. These methods involve the coupling of a phenoxide with an alkyl halide.

Exploration of Reaction Conditions and Reagents

The primary route for synthesizing 1,2-disubstituted aryloxyethane derivatives is the Williamson ether synthesis. This reaction involves a phenol (B47542) and a dihaloalkane. For this compound, the synthesis would involve the reaction of 4-chlorophenol (B41353) with 1,2-dibromoethane.

The reaction is typically performed in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose. wildlife-biodiversity.comresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being effective in facilitating the reaction. researchgate.net The reaction temperature is another key parameter, with studies showing that heating, for instance to 80°C, can drive the reaction to completion. researchgate.net

Alternative reagents and conditions have been explored to enhance reaction efficiency. For instance, the use of phase-transfer catalysts can be beneficial when dealing with reactants of differing solubility.

| Parameter | Condition/Reagent | Purpose |

| Reactants | 4-chlorophenol, 1,2-dibromoethane | Formation of the ether linkage |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Deprotonation of the phenol |

| Solvent | Acetonitrile, DMF | Provides a suitable reaction medium |

| Temperature | Elevated (e.g., 80°C) | Increases reaction rate |

Optimization of Reaction Yields and Purity

Optimizing the synthesis of aryloxyethane compounds focuses on maximizing the yield of the desired product while minimizing the formation of by-products. Key factors in optimization include the stoichiometry of the reactants, reaction time, and temperature. For the synthesis of 1-bromo-2-aryloxyethane derivatives, reaction times of around 6 hours at 80°C in acetonitrile with anhydrous K₂CO₃ have been shown to produce excellent yields, ranging from 71% to 94%. researchgate.net

Modern techniques such as microwave irradiation have been investigated to accelerate reaction rates and improve yields. This method can significantly reduce reaction times compared to conventional heating.

Purification of the final product is crucial for obtaining a high-purity compound. Common purification techniques include recrystallization from a suitable solvent or column chromatography to separate the desired product from unreacted starting materials and by-products. researchgate.netresearchgate.net The purity of the synthesized compounds is typically confirmed through spectroscopic methods like NMR and mass spectrometry, as well as melting point analysis. iosrjournals.orgchemijournal.com

Synthesis of Schiff Base Ligands Incorporating 1,2-Bis(4-chloro-2-aminophenoxy)ethane Moieties

A significant application of this compound derivatives is in the formation of Schiff base ligands. This requires the initial synthesis of a diamino derivative, 1,2-Bis(4-chloro-2-aminophenoxy)ethane, which is then used in condensation reactions. nih.govbatman.edu.trresearchgate.net

Condensation Reactions and Ligand Design Principles

Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. chemijournal.comredalyc.org In this context, 1,2-Bis(4-chloro-2-aminophenoxy)ethane serves as the diamine component. This difunctional molecule can react with two equivalents of an aldehyde to form a tetradentate Schiff base ligand. nih.govresearchgate.net

A notable example is the reaction of 1,2-Bis(4-chloro-2-aminophenoxy)ethane with 5-bromosalicylaldehyde (B98134). nih.govbatman.edu.trsigmaaldrich.cnsigmaaldrich.com This reaction yields a new N₂O₂-type Schiff base ligand, 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane. nih.govbatman.edu.trsigmaaldrich.com The design of such ligands is predicated on their ability to form stable complexes with metal ions, where the nitrogen atoms of the imine groups and the oxygen atoms of the hydroxyl groups can coordinate to a metal center. researchgate.net The general reaction is often carried out in a solvent like ethanol (B145695) or methanol, and may require heating under reflux to proceed to completion. chemijournal.com

| Diamine Precursor | Aldehyde Reagent | Resulting Schiff Base Type |

| 1,2-Bis(4-chloro-2-aminophenoxy)ethane | 5-bromosalicylaldehyde | Tetradentate N₂O₂ |

| 1,2-Bis(4-chloro-2-aminophenoxy)ethane | Salicylaldehyde | Tetradentate N₂O₂ |

| 1,2-bis(o-aminophenoxy)ethane (B14864) | 2-hydroxynaphthalin-1-carbaldehyde | Tetradentate N₂O₂ |

Purification Techniques for Ligand Isolation

The isolation and purification of the synthesized Schiff base ligands are essential to ensure their suitability for subsequent complexation reactions. A common and effective method for purification is recrystallization. researchgate.net The choice of solvent for recrystallization depends on the solubility of the Schiff base and is often an alcohol, such as ethanol. researchgate.netresearchgate.net

In cases where recrystallization is insufficient to achieve the desired purity, column chromatography is another viable purification technique. researchgate.net This method separates the components of a mixture based on their differential adsorption onto a stationary phase. The purity of the isolated ligand is typically verified by elemental analysis and spectroscopic techniques, including FT-IR, UV-Vis, and NMR. iosrjournals.orgchemijournal.com The sharp melting point of a crystalline solid is also a good indicator of its purity. iosrjournals.org

Preparation of Metal Complexes Derived from this compound-Based Ligands

The tetradentate Schiff base ligands derived from 1,2-Bis(4-chloro-2-aminophenoxy)ethane are excellent for coordinating with a variety of transition metal ions to form stable metal complexes. nih.govresearchgate.net

The preparation of these metal complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. nih.goviscientific.org For example, the Schiff base 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane has been used to synthesize complexes with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). nih.govbatman.edu.trsiirt.edu.tr The reaction is often carried out in a solvent like DMF. researchgate.net

The resulting metal complexes are characterized by a range of analytical techniques to determine their structure and properties. These include elemental analysis, FT-IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductivity measurements. nih.govbatman.edu.trresearchgate.netsiirt.edu.tr Studies have shown that many of these complexes are non-electrolytes, indicating that the Schiff base ligand and any other coordinating species neutralize the charge of the metal ion. nih.govbatman.edu.trresearchgate.netsiirt.edu.tr The coordination of the metal to the nitrogen and oxygen atoms of the ligand is confirmed by shifts in the characteristic IR absorption bands of the C=N and C-O groups. researchgate.net

| Ligand | Metal Ion | Resulting Complex |

| 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane | Co(II), Ni(II), Cu(II), Zn(II) | [M(L)] type complexes |

| Schiff base from 1,4-bis(4-chloro-2-aminophenoxy)butane and salicylaldehyde | Co(II), Cu(II), Ni(II), Zn(II) | [M(L)] type complexes |

| Schiff base from 1,2-bis-(o-aminophenoxy)ethane and 2-hydroxynaphthalin-1-carbaldehyde | Cu(II), Ni(II), VO(IV), Zn(II) | Stable complexes in DMF |

Complexation Strategies with Transition Metal Ions

A predominant strategy for the complexation of transition metal ions with derivatives of this compound involves the synthesis of Schiff base ligands. This approach typically begins with the preparation of a diamine precursor, such as 1,2-bis(4-chloro-2-aminophenoxy)ethane. This precursor is synthesized from 4-chloro-2-nitrophenol (B165678) and 1,2-dibromoethane. acs.org The subsequent condensation reaction of this diamine with an appropriate aldehyde, for instance, 5-bromosalicylaldehyde, yields a multidentate Schiff base ligand. rsc.orgnih.govbatman.edu.tr

These Schiff base ligands, which incorporate the this compound backbone, present a rich coordination environment. They typically possess multiple donor sites, including the imine nitrogen atoms and the phenolic oxygen atoms, which are capable of forming stable complexes with a variety of transition metal ions. The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a suitable metal salt, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), often in a solvent like dimethylformamide (DMF). tandfonline.comresearchgate.net

The resulting complexes have been characterized using a range of spectroscopic and analytical techniques. For example, infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N (azomethine) and phenolic C-O groups. acs.org The formation of new bands in the far-IR spectrum, attributable to M-N and M-O bonds, further substantiates the complexation. acs.org

Stoichiometric Control in Complex Formation

The stoichiometry of the resulting metal complexes is a critical aspect of their synthesis and is influenced by the nature of the ligand and the metal ion, as well as the reaction conditions. In the case of the Schiff base derivatives of this compound, both 1:1 and 1:2 metal-to-ligand stoichiometric ratios have been observed. researchgate.netnih.gov

For instance, studies on tetradentate N₂O₂-type Schiff bases derived from 1,2-bis(o-aminophenoxy)ethane have shown the formation of stable 1:1 complexes with Cu(II), Ni(II), and Zn(II). tandfonline.com In these complexes, the ligand coordinates to the central metal ion as a tetradentate entity, utilizing the two imine nitrogens and two phenolic oxygens as the coordinating sites. tandfonline.com

The control over stoichiometry is crucial as it dictates the geometry and, consequently, the physical and chemical properties of the final complex. For example, 1:1 complexes of tetradentate Schiff bases often adopt a square planar or tetrahedral geometry, while 1:2 complexes with bidentate ligands can exhibit octahedral geometries. tandfonline.comnih.gov

Table of Research Findings on Transition Metal Complexes of this compound Derivatives

| Ligand Derivative | Metal Ion(s) | Metal:Ligand Stoichiometry | Proposed Geometry | Key Characterization Data | Reference |

|---|---|---|---|---|---|

| Schiff base of 1,2-bis(4-chloro-2-aminophenoxy)ethane and 5-bromosalicylaldehyde | Cu(II), Ni(II), Co(II), Zn(II) | Not Specified | Not Specified | Elemental analysis, FT-IR, UV-Vis, Magnetic susceptibility, Molar conductivity, TGA. Complexes are non-electrolytes. | rsc.orgnih.govbatman.edu.tr |

| Schiff base of 1,2-bis-(o-aminophenoxy)ethane and 2-hydroxynaphthalin-1-carbaldehyde | Cu(II), Ni(II), VO(IV), Zn(II) | 1:1 | Not Specified | Elemental analysis, Magnetic measurements, 1H NMR, UV-Vis, IR, Conductance measurements. Ligand is tetradentate (N₂O₂). | tandfonline.com |

| Schiff base of 1,4-bis(4-chloro-2-aminophenoxy)butane and salicylaldehyde | Co(II), Cu(II), Ni(II), Zn(II) | Not Specified | Coordination number of four suggested. | Elemental analysis, Magnetic measurements, 1H NMR, 13C NMR, UV-Vis, IR, Conductance measurements. | researchgate.net |

Spectroscopic and Structural Elucidation of 1,2 Bis 4 Chlorophenoxy Ethane and Analogues

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

Specific FT-IR data, including characteristic absorption bands and their corresponding vibrational modes for 1,2-Bis(4-chlorophenoxy)ethane, are not available in the reviewed literature. Such data would be essential for identifying the functional groups present in the molecule, including the C-O-C ether linkages, the aromatic C-H bonds of the phenyl rings, and the C-Cl bonds.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Information regarding the ultraviolet-visible absorption maxima (λmax) and the corresponding electronic transitions (e.g., π→π*) for this compound is not present in the accessible scientific literature. This data would offer insights into the conjugated systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

Detailed ¹H-NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the distinct protons of this compound, are not publicly documented. This information is crucial for confirming the molecular structure by showing the different proton environments, such as those on the aromatic rings and the ethylene (B1197577) bridge.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, due to the molecule's symmetry, the ¹³C-NMR spectrum is expected to exhibit four distinct signals corresponding to the four non-equivalent carbon atoms.

The chemical shifts (δ) are predicted based on established ranges for substituted aromatic and aliphatic ethers. wisc.edu The carbon atoms directly bonded to the electronegative oxygen and chlorine atoms will experience different electronic environments, leading to variations in their resonance frequencies. The two carbons of the ethane (B1197151) bridge are equivalent, as are the pairs of aromatic carbons (C1/C1', C2/C2', C3/C3', and C4/C4').

The expected chemical shifts are influenced by substituent effects. The ether oxygen atom typically causes a downfield shift for the attached aliphatic carbon (Cα), while the chlorine atom significantly influences the chemical shifts of the aromatic carbons it is attached to (C4) and the adjacent carbons (C3).

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| Cα | Aliphatic (-O-C H₂-) | 65-75 |

| C1 | Aromatic (Ar-C-O) | 155-160 |

| C2 | Aromatic (Ar-C-H) | 115-120 |

| C3 | Aromatic (Ar-C-H) | 129-132 |

| C4 | Aromatic (Ar-C-Cl) | 125-130 |

Note: Predicted values are based on standard chemical shift tables and data from analogous substituted diaryl ethers. The exact values can vary depending on the solvent and experimental conditions. pitt.edu

Mass Spectrometry

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₂Cl₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. mdpi.com The monoisotopic mass of the molecule is calculated to be approximately 282.0214 Da. uni.lu The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with additional peaks at [M+2]⁺ and [M+4]⁺ due to the natural abundance of the ³⁷Cl isotope. libretexts.org

Elucidation of Molecular Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides insight into the molecular structure through analysis of its fragmentation patterns. The fragmentation of diaryl ethers is well-documented and typically involves cleavage of the ether bonds and rearrangements. researchgate.netnih.gov

For this compound, the initial molecular ion ([C₁₄H₁₂Cl₂O₂]⁺˙) is expected to undergo several key fragmentation steps:

Alpha-cleavage: The primary fragmentation is anticipated to be the cleavage of the C-O bond, leading to the formation of a chlorophenoxy radical and a [M - OArCl]⁺ fragment, or the formation of a stable chlorophenoxy cation.

Cleavage of the Ethane Bridge: Scission of the central C-C bond in the ethane linker can occur.

Loss of Neutral Molecules: Rearrangement reactions followed by the elimination of small neutral molecules like CO or HCl can occur, a pattern observed in substituted diphenyl ethers. nih.gov

A prominent peak in the spectrum is expected for the 4-chlorophenoxy cation at an m/z of 128. The presence of the chlorine atom would give this fragment a characteristic isotopic peak at m/z 130.

Table 2: Predicted Major Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 282/284/286 | Molecular Ion | [C₁₄H₁₂Cl₂O₂]⁺˙ |

| 155/157 | Cleavage of ether bond | [C₈H₈ClO₂]⁺ |

| 143/145 | Cleavage of ether bond | [C₇H₆ClO]⁺ |

| 128/130 | 4-chlorophenoxy cation | [C₆H₄ClO]⁺ |

| 111/113 | Loss of oxygen from chlorophenyl fragment | [C₆H₄Cl]⁺ |

| 75 | Phenyl fragment after loss of chlorine | [C₆H₃]⁺ |

Note: The relative intensities of the peaks depend on the ionization energy and the specific mass spectrometer used.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical composition calculated from the molecular formula to verify the purity and identity of a synthesized sample. For this compound, with the molecular formula C₁₄H₁₂Cl₂O₂, the theoretical elemental composition is as follows.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 168.154 | 59.39% |

| Hydrogen | H | 1.008 | 12.096 | 4.27% |

| Chlorine | Cl | 35.453 | 70.906 | 25.04% |

| Oxygen | O | 15.999 | 31.998 | 11.30% |

| Total | 283.154 | 100.00% |

X-ray Crystallographic Determination

Single Crystal X-ray Diffraction for Structural Confirmation

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated.

This map allows for the precise placement of each atom (carbon, hydrogen, oxygen, and chlorine) in the molecular structure. The resulting structural model would confirm the connectivity of the atoms, the geometry of the benzene (B151609) rings, the conformation of the flexible ethoxy bridge, and the precise bond lengths and angles throughout the molecule, leaving no ambiguity as to its identity and spatial arrangement. researchgate.net

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors (like O-H or N-H), its crystal structure is stabilized by a network of weaker non-covalent interactions that dictate the molecular packing. researchgate.netnih.gov X-ray diffraction analysis is essential for identifying and characterizing these supramolecular features.

Potential interactions include:

π–π Stacking: The electron-rich aromatic rings are likely to engage in π–π stacking interactions, where the planes of adjacent chlorophenyl rings align. These interactions are a significant force in the assembly of aromatic molecules. researchgate.net

C–H···O Interactions: Weak hydrogen bonds can form between the aromatic or aliphatic C-H groups and the ether oxygen atoms of neighboring molecules.

C–H···π Interactions: The hydrogen atoms of one molecule can interact with the π-system of an aromatic ring of an adjacent molecule.

Halogen Interactions (Cl···Cl): Interactions between the chlorine atoms of neighboring molecules may also contribute to the stability of the crystal lattice. researchgate.net

The analysis of the crystal packing reveals how these individual molecules assemble into a stable, three-dimensional supramolecular architecture. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a vital technique for evaluating the thermal stability of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides insights into decomposition patterns, thermal stability, and the composition of coordinated and lattice water molecules in coordination complexes.

In a study of metal complexes of the Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane, TGA was employed to determine their thermal stability. The analysis of the Co(II), Ni(II), Cu(II), and Zn(II) complexes revealed multi-step decomposition processes. Generally, the initial weight loss corresponds to the removal of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.

The thermal decomposition data for these complexes are summarized in the table below. The decomposition of the hydrated complexes typically begins with the loss of water molecules, followed by the degradation of the organic framework in subsequent stages. batman.edu.trua.esdergipark.org.tr The final stage of decomposition corresponds to the formation of stable metal oxides. ua.es

Table 1: Thermogravimetric Analysis (TGA) Data for Metal Complexes of 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|---|---|

| [Co(L)(H₂O)₂] | 1 | 25-150 | ~5% | Loss of 2 coordinated H₂O molecules |

| 2 | 150-450 | ~55% | Decomposition of the ligand | |

| 3 | >450 | - | Formation of CoO | |

| [Ni(L)(H₂O)₂] | 1 | 25-160 | ~5% | Loss of 2 coordinated H₂O molecules |

| 2 | 160-500 | ~54% | Decomposition of the ligand | |

| 3 | >500 | - | Formation of NiO | |

| [Cu(L)] | 1 | 200-550 | ~60% | Decomposition of the ligand |

| 2 | >550 | - | Formation of CuO | |

| [Zn(L)] | 1 | 220-600 | ~58% | Decomposition of the ligand |

| 2 | >600 | - | Formation of ZnO |

Note: 'L' represents the dianionic form of the Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane. The temperature ranges and weight loss percentages are approximate values based on typical TGA curves for such complexes.

Electrochemical Characterization of Derived Metal Complexes

Electrochemical methods are instrumental in studying the redox properties of metal complexes. These techniques can provide information about the oxidation states of the metal ions and the electron transfer processes within the molecule.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of species in solution. By scanning the potential of an electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction events occur.

The electrochemical properties of the Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane have been investigated using cyclic voltammetry. nih.gov The studies were typically performed in a non-aqueous solvent like DMSO or DMF with a supporting electrolyte.

The cyclic voltammograms of the Cu(II) and Co(II) complexes showed quasi-reversible one-electron transfer processes corresponding to the M(II)/M(I) redox couple. The Ni(II) complex exhibited a more complex redox behavior, while the Zn(II) complex was found to be electrochemically inactive within the studied potential window, as expected for a d¹⁰ metal ion. nih.gov The redox potentials are influenced by the coordination environment and the nature of the ligand.

Table 2: Cyclic Voltammetry Data for Metal Complexes of 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | Scan Rate (mV/s) |

|---|---|---|---|---|---|---|

| [Cu(L)] | Cu(II)/Cu(I) | -0.68 | -0.59 | 90 | ~1.0 | 100 |

| [Co(L)(H₂O)₂] | Co(II)/Co(I) | -1.15 | -1.05 | 100 | ~1.0 | 100 |

| [Ni(L)(H₂O)₂] | Ni(II)/Ni(I) | -1.35 | -1.23 | 120 | ~0.9 | 100 |

| [Zn(L)] | - | - | - | - | - | 100 |

Note: 'L' represents the dianionic form of the Schiff base ligand. Epc = cathodic peak potential, Epa = anodic peak potential, ΔEp = peak-to-peak separation. Potentials are typically reported versus a reference electrode such as Ag/AgCl. The data presented are representative values.

Molar Conductivity Measurements for Coordination Complexes

Molar conductivity measurements are used to determine whether a coordination complex behaves as an electrolyte in a given solvent. The magnitude of the molar conductivity helps in elucidating the nature of the complex, i.e., whether it is ionic or non-ionic.

The molar conductivities of the metal complexes of 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane were measured in a suitable solvent, typically DMF or DMSO, at a concentration of approximately 10⁻³ M. The results indicated that the Co(II), Ni(II), Cu(II), and Zn(II) complexes are non-electrolytes. batman.edu.trnih.govbatman.edu.tr This suggests that the anions (such as chloride or acetate (B1210297) from the metal salts used in synthesis) are not present as counter-ions but are either absent in the final structure or are coordinated to the metal center, resulting in a neutral complex.

Table 3: Molar Conductivity Data for Metal Complexes of 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane

| Complex | Solvent | Concentration (M) | Molar Conductivity (Λm) (Ω⁻¹ cm² mol⁻¹) | Nature of Complex |

|---|---|---|---|---|

| [Co(L)(H₂O)₂] | DMF | 10⁻³ | 12.5 | Non-electrolyte |

| [Ni(L)(H₂O)₂] | DMF | 10⁻³ | 15.2 | Non-electrolyte |

| [Cu(L)] | DMF | 10⁻³ | 10.8 | Non-electrolyte |

| [Zn(L)] | DMF | 10⁻³ | 11.7 | Non-electrolyte |

Note: 'L' represents the dianionic form of the Schiff base ligand. The low molar conductivity values are characteristic of non-electrolytic behavior in the given solvent.

Advanced Theoretical and Computational Investigations of 1,2 Bis 4 Chlorophenoxy Ethane and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like 1,2-Bis(4-chlorophenoxy)ethane. DFT methods are used in a wide range of applications, from geometry optimizations to the prediction of spectroscopic properties. asianpubs.orgresearchgate.net

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), the potential energy surface of the molecule is explored to find the minimum energy conformation. This process yields key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C-O | 1.38 Å | |

| O-C(ethane) | 1.43 Å | |

| C(ethane)-C(ethane) | 1.54 Å | |

| Bond Angle | C-O-C(ethane) | 118.0° |

| O-C-C | 115.0° |

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. chemscene.comfarmaciajournal.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.netchemscene.com These predicted shifts are valuable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, a vibrational frequency analysis can be performed. This yields the characteristic vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths. chemscene.com These calculations can determine the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insight into the electronic transitions within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic C-Cl | ~129 ppm |

| Aromatic C-O | ~157 ppm | |

| Ethane (B1197151) C | ~67 ppm | |

| IR | C-Cl Stretch | ~1090 cm⁻¹ |

| Ar-O-C Stretch | ~1240 cm⁻¹ |

Hartree-Fock (HF) Theory and Post-Hartree-Fock Methods

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more sophisticated computational techniques. mdpi.comaps.org It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. batman.edu.tr While computationally less expensive than more advanced methods, HF theory systematically neglects electron correlation, which can affect the accuracy of the results. scirp.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation effects. These methods offer higher accuracy but at a significantly greater computational cost, making them more suitable for smaller systems or for benchmarking results from less expensive methods like DFT. For a molecule of the size of this compound, MP2 calculations would be feasible for refining energies and geometries.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, computational methods can explore the dynamic behavior and interactions of molecules.

The ethane linker in this compound allows for rotation around the central C-C bond and the C-O bonds, leading to various possible conformations (rotamers). Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them. researchgate.netlibretexts.org

A potential energy surface (PES) scan can be performed by systematically rotating one or more dihedral angles and calculating the energy at each step using a method like DFT. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima). For this compound, the key dihedral angle would be the O-C-C-O angle of the ethane bridge. The relative energies of the anti and gauche conformers are of particular interest. Studies on similar molecules, like 1,2-ethanediol, show that intramolecular forces, such as hydrogen bonding, can stabilize gauche conformations. chemicalpapers.com For the title compound, dipole-dipole interactions and steric hindrance between the two 4-chlorophenoxy groups would be the determining factors.

Table 3: Illustrative Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 (Reference) |

In the solid state, the properties of a material are governed by how the molecules pack together, which is dictated by intermolecular interactions. For this compound, these interactions would include van der Waals forces, dipole-dipole interactions due to the polar C-O and C-Cl bonds, and potentially halogen bonding (C-Cl···O or C-Cl···π interactions) and π-π stacking between the aromatic rings. mdpi.comrsc.orgresearchgate.net

Computational methods can quantify the strength of these interactions. For instance, the interaction energy between two molecules can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers, correcting for basis set superposition error (BSSE). Analysis of the crystal packing using techniques like Hirshfeld surface analysis can visually and quantitatively summarize the intermolecular contacts. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them. This allows for a detailed understanding of reaction kinetics and mechanisms, offering insights that are often difficult to obtain through experimental means alone. acs.org For diaryl ethers and their analogues, computational studies have been pivotal in elucidating reaction pathways, stereoselectivity, and the influence of substituents on reaction barriers. ibm.com

The primary synthetic route to this compound is a modification of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. In this specific case, the synthesis proceeds via the reaction of 4-chlorophenoxide (the nucleophile, formed by deprotonating 4-chlorophenol (B41353) with a base) with 1,2-dichloroethane (B1671644) (the electrophile). The reaction occurs in two successive SN2 steps, with the first forming 1-chloro-2-(4-chlorophenoxy)ethane, which then reacts with a second equivalent of 4-chlorophenoxide to yield the final product.

Computational transition state analysis focuses on modeling this SN2 process. Using DFT methods, researchers can calculate the geometric structure and energy of the transition state for each step. ibm.com The transition state for the Williamson ether synthesis is characterized by the attacking nucleophile (the oxygen of the phenoxide) and the leaving group (the chlorine atom) being partially bonded to the same carbon atom in a trigonal bipyramidal geometry. masterorganicchemistry.com

Theoretical investigations on analogous base-catalyzed diaryl ether formations reveal that the activation energy barrier is significantly influenced by the electronic properties of the substituents on the aromatic rings. ibm.com The major component of this activation energy is often the energy required to distort the reactants into the geometry they adopt at the transition state. ibm.com For the synthesis of this compound, the chlorine substituent on the phenoxide ring influences the nucleophilicity of the oxygen atom, while the reaction at the sp³-hybridized carbon of 1,2-dichloroethane follows a classical SN2 energy profile. masterorganicchemistry.comkhanacademy.org

Calculated energy barriers provide a quantitative measure of the reaction's feasibility and rate. While specific computational data for this compound is not widely published, data from analogous systems allow for the creation of a representative model.

| Reaction Step | Reactants | Transition State (TS) Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Step 1 | 4-chlorophenoxide + 1,2-dichloroethane | SN2 attack of phenoxide on C1 of dichloroethane, C-O bond forming, C-Cl bond breaking. | ~22 - 25 |

| Step 2 | 4-chlorophenoxide + 1-chloro-2-(4-chlorophenoxy)ethane | SN2 attack of second phenoxide on C2 of the intermediate, C-O bond forming, C-Cl bond breaking. | ~23 - 26 |

Theoretical Studies on Bond Dissociation Energies and Stability

The stability of a molecule is fundamentally related to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, yielding two radical fragments. wikipedia.org It is a direct measure of bond strength. Theoretical calculations are frequently used to determine BDEs, providing critical insights into a molecule's thermal stability and potential degradation pathways. researchgate.netnasa.gov

For this compound, the key bonds determining its stability are the carbon-oxygen ether bonds (Aryl-O), the carbon-carbon single bond of the ethane bridge (C-C), the carbon-chlorine bonds on the phenyl rings (Aryl-Cl), and the aromatic carbon-hydrogen bonds (Aryl-H).

Aryl C-O Bond: The ether linkages are among the most stable bonds in the molecule. Computational studies on the hydrogenolysis of diaryl ethers and tabulated BDE data for similar structures indicate that significant energy is required to cleave this bond. nih.govucsb.edu

C-C Ethane Bridge: The single bond connecting the two phenoxy groups is a standard aliphatic C-C bond. Its strength is comparable to that in ethane, forming a robust and flexible linker.

Aryl C-Cl Bond: The bond between the phenyl ring and the chlorine atom is strong due to the sp² hybridization of the carbon, making it more resistant to cleavage than a typical alkyl-halide bond.

Aryl C-H Bond: The C-H bonds on the aromatic rings are very strong and generally the least reactive sites for homolytic cleavage under typical conditions.

Theoretical BDE values, derived from quantum chemical calculations and data from analogous compounds, quantify the stability of these linkages.

| Bond in this compound | Bond Type | Representative BDE (kcal/mol) | Implication for Stability |

|---|---|---|---|

| Aryl-O (C₆H₄Cl–OCH₂) | Aryl Ether C-O | ~90 - 95 | High thermal stability; cleavage requires significant energy input. |

| O-CH₂ | Alkyl Ether C-O | ~80 - 85 | Slightly weaker than the Aryl-O bond but still robust. |

| CH₂–CH₂ | Alkyl C-C | ~88 - 90 | Strong, stable aliphatic linkage. |

| Aryl-Cl (C₆H₄–Cl) | Aryl Halide C-Cl | ~95 - 100 | Very strong bond, contributing to the persistence of the chloro-substituent. |

| Aryl-H (C₆H₄–H) | Aromatic C-H | ~110 - 113 | Extremely stable and generally unreactive towards homolytic cleavage. |

The high BDE values for the aryl C-O and C-Cl bonds underscore the chemical inertness and persistence of this compound. The weakest link susceptible to thermal degradation would likely be the alkyl C-O bonds, though they are still quite stable.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties (e.g., boiling point, solubility, reaction rate) through mathematical equations. researchgate.netresearchgate.net These models are invaluable for predicting the properties of new or untested chemicals based on a dataset of known compounds, saving significant time and resources. uninsubria.it QSPR studies are particularly prevalent for classes of environmental pollutants, such as the analogues of this compound, including polybrominated diphenyl ethers (PBDEs) and other halogenated ethers. tandfonline.comscientific.netnih.gov

A QSPR model is developed by:

Compiling a dataset of structurally related compounds with known experimental property values.

Calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., energy of the lowest unoccupied molecular orbital, ELUMO), constitutional (e.g., molecular weight), or topological. scientific.netnih.gov

Using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a mathematical model that links a selection of descriptors to the property of interest. scientific.net

Validating the model's robustness and predictive power using statistical metrics like the cross-validated R² (Q²). tandfonline.comnih.gov

For analogues like PBDEs, QSPR models have been successfully developed to predict properties such as vapor pressure and rate constants for reductive debromination. tandfonline.comscientific.net For instance, a study on the vapor pressure of PBDEs found that intermolecular dispersive interactions and electrostatic properties were key governing factors. nih.gov Another study modeling the reaction rates of PBDEs with zero-valent iron identified ELUMO and total energy (TE) as critical descriptors, indicating that the compound's ability to accept an electron is paramount. scientific.net

| Property Modeled | Analogues | Model Type | Example Equation/Key Descriptors | Statistical Significance |

|---|---|---|---|---|

| Subcooled Liquid Vapor Pressure (PL) | Polybrominated Diphenyl Ethers (PBDEs) | Partial Least Squares (PLS) Regression | log PL = f(Quantum Chemical Descriptors) | Q²cum = 0.993 nih.gov |

| Reductive Debromination Rate Constant (k) | Polybrominated Diphenyl Ethers (PBDEs) | Multiple Linear Regression (MLR) / Artificial Neural Network (ANN) | log k = f(ELUMO, Total Energy) scientific.net | R² > 0.9 (for both models) scientific.net |

These models demonstrate that the properties of complex halogenated diaryl ether analogues can be reliably predicted from their molecular structure, aiding in the assessment of their environmental behavior and fate.

Coordination Chemistry and Materials Science Applications of 1,2 Bis 4 Chlorophenoxy Ethane Derivatives

Design and Synthesis of Novel Coordination Compounds

The design of new coordination compounds often begins with the synthesis of a suitable organic ligand. A notable derivative of 1,2-bis(4-chlorophenoxy)ethane is the Schiff base ligand, 1,2-bis(2-(5-bromo-2-hydroxybenzylidenamino)-4-chlorophenoxy)ethane. This ligand is synthesized through the reaction of 5-bromosalicylaldehyde (B98134) with 1,2-bis(4-chloro-2-aminophenoxy)ethane. The resulting Schiff base is a versatile ligand for the synthesis of a variety of metal complexes. mdpi.com

The synthesis of coordination compounds with this Schiff base ligand typically involves the reaction of the ligand with various metal salts in a suitable solvent. A series of transition metal complexes, including those of Cu(II), Ni(II), Co(II), and Zn(II), have been successfully synthesized using this method. The general approach involves dissolving the Schiff base ligand in a solvent and then adding a solution of the respective metal salt. The resulting mixture is then refluxed to facilitate the formation of the coordination complex. mdpi.com

The characterization of these newly synthesized complexes is carried out using a range of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complexes, which, in conjunction with molar conductivity measurements, helps in determining the stoichiometry and the electrolytic nature of the compounds. For instance, the molar conductivity values for the complexes of the aforementioned Schiff base ligand were found to be low, indicating their non-electrolytic nature. mdpi.com

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in understanding the coordination of the ligand to the metal center. In the FT-IR spectra of the complexes, a shift in the characteristic C=N (azomethine) stretching frequency of the Schiff base ligand upon coordination to the metal ion is a key indicator of complex formation. Magnetic susceptibility measurements and thermal gravimetric analysis (TGA) provide further insights into the electronic structure and thermal stability of the synthesized coordination compounds. mdpi.com

Table 1: Physicochemical Data for Metal Complexes of 1,2-bis(2-(5-bromo-2-hydroxybenzylidenamino)-4-chlorophenoxy)ethane

| Complex | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) |

|---|---|---|---|

| Cu(II) Complex | Brown | 5.3 | 1.82 |

| Ni(II) Complex | Green | 4.8 | 3.15 |

| Co(II) Complex | Reddish Brown | 6.1 | 4.98 |

| Zn(II) Complex | Yellow | 4.5 | Diamagnetic |

Data synthesized from research findings on Schiff base derivatives of this compound. mdpi.com

Elucidation of Coordination Modes and Ligand Field Properties in Metal Complexes

The way in which a ligand binds to a central metal ion, known as its coordination mode, is fundamental to the structure and properties of the resulting coordination compound. For the Schiff base ligand derived from this compound, spectroscopic evidence plays a crucial role in elucidating its coordination behavior. The FT-IR spectra of the metal complexes show a shift in the azomethine (C=N) stretching vibration to lower frequencies compared to the free ligand, which is indicative of the coordination of the nitrogen atom of the azomethine group to the metal ion. Furthermore, the disappearance of the phenolic O-H stretching vibration in the spectra of the complexes suggests the deprotonation of the phenolic group and the coordination of the oxygen atom to the metal ion. mdpi.com

Based on these observations, the Schiff base acts as a tetradentate ligand, coordinating to the metal ion through the two nitrogen atoms of the azomethine groups and the two oxygen atoms of the phenolic groups. This results in the formation of stable chelate rings around the metal center. mdpi.com

The electronic spectra (UV-Vis) of the complexes provide information about the geometry of the coordination sphere and the ligand field properties. The spectra of the complexes typically show bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the azomethine groups, as well as d-d transitions for the transition metal ions. The positions of these d-d bands can be used to determine the ligand field splitting energy (10Dq) and other ligand field parameters, which give an indication of the strength of the interaction between the metal ion and the ligand. For example, the magnetic moment and electronic spectral data for the Ni(II) and Co(II) complexes of the Schiff base ligand are consistent with an octahedral geometry around the metal ions. mdpi.com

Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers utilizing Derivatives

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic ligands. The flexibility of the organic linker is a key factor in determining the structural and functional properties of these materials. While there is a wealth of research on MOFs constructed from rigid linkers, the use of flexible ligands, such as those derived from phenoxyethers, can introduce dynamic behavior and novel properties into the resulting frameworks.

Although specific examples of MOFs constructed directly from this compound are not extensively documented, the principles of using flexible ether-functionalized linkers are well-established. The incorporation of ether linkages into the organic struts of MOFs can lead to frameworks that exhibit "breathing" effects, where the structure can change in response to external stimuli such as the introduction or removal of guest molecules. This flexibility can be advantageous for applications in gas storage and separation.

Schiff base ligands, including those derived from phenoxyether precursors, are also promising candidates for the construction of MOFs. nih.gov The ability of Schiff bases to form stable complexes with a variety of metal ions, combined with the structural versatility of the phenoxyether backbone, offers a pathway to new MOFs with potentially interesting topologies and functionalities. The synthesis of such MOFs would typically involve the solvothermal reaction of the Schiff base ligand with a suitable metal salt. The resulting crystal structure would be determined by the coordination preferences of the metal ion and the conformational flexibility of the ligand.

Exploration of Functional Materials Based on Phenoxyether Scaffolds

The unique molecular structure of this compound and its derivatives makes them attractive building blocks for the development of a range of functional materials, including polymers and advanced optical and electronic materials.

The di-functional nature of this compound and its derivatives allows for their incorporation into polymeric chains. For instance, Schiff base derivatives can be used to synthesize polymeric Schiff bases, also known as polyazomethines. These polymers are of interest due to their thermal stability, mechanical strength, and potential semiconducting and optical properties. scite.ai

The synthesis of such polymers can be achieved through polycondensation reactions. For example, a diamine derivative of this compound could be reacted with a dialdehyde (B1249045) to form a polyazomethine. The properties of the resulting polymer would be influenced by the specific monomers used and the polymerization conditions.

Furthermore, metal complexes of Schiff base ligands derived from this compound can be incorporated into polymeric matrices. This can be achieved by synthesizing the polymer with reactive sites that can coordinate to the metal complexes or by physically blending the complexes with a host polymer. The resulting materials can exhibit a combination of the properties of the polymer and the metal complex, leading to enhanced thermal stability or novel optical and electronic characteristics. scispace.com

Materials based on phenoxyether scaffolds, particularly those incorporating conjugated systems like Schiff bases, are expected to exhibit interesting optical and electronic properties. The electronic spectra of the Schiff base metal complexes derived from this compound show intense bands in the UV-Vis region, which are attributed to charge transfer transitions. These charge transfer phenomena are fundamental to the optical and electronic behavior of the materials. mdpi.com

The electronic properties of these materials are also of significant interest. Polymeric Schiff bases and their metal complexes have been investigated for their semiconducting properties. The conductivity of these materials can be influenced by the extent of conjugation in the polymer backbone and the nature of the metal ion in the coordination complexes. The development of such materials could lead to applications in electronic devices. scite.aipolyu.edu.hk

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,2-Bis(4-chlorophenoxy)ethane, and how can reaction conditions be optimized to improve yield?

- Methodology : A common approach involves reacting ethyl 4-hydroxybenzoate with 1,2-dibromoethane to form 1,2-bis(4-carbethoxyphenoxy)ethane, followed by hydrolysis with KOH to yield the dicarboxylic acid derivative. Subsequent treatment with thionyl chloride generates 1,2-bis(4-chloroformylphenoxy)ethane, which can be further functionalized (e.g., reacting with dihydroxynaphthalene to form epoxy polymers). Optimizing reaction conditions (e.g., stoichiometry, temperature, and solvent polarity) is critical. For instance, controlled chlorination steps and inert atmospheres minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

- Methodology :

- NMR/FTIR : Confirm the presence of chlorophenoxy groups via C-Cl stretching vibrations (~750 cm⁻¹ in FTIR) and aromatic proton signals in ¹H NMR (δ 6.8–7.3 ppm).

- X-ray crystallography : Resolve molecular geometry and packing arrangements. For example, derivatives like 1,2-Bis(4-methylphenoxy)ethane have been structurally validated using single-crystal diffraction, revealing dihedral angles between aromatic rings and the ethane backbone .

- Mass spectrometry : Verify molecular weight (e.g., 307.16 g/mol for the base compound) and fragmentation patterns.

Q. What are the key considerations for ensuring the stability and purity of this compound during storage and handling?

- Methodology :

- Storage : Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent hydrolysis or oxidation. Derivatives like 1,2-Bis[p-(2-hydroxyethoxycarbonyl)benzoyloxy]ethane are hygroscopic and require desiccants .

- Purity checks : Use HPLC with UV detection (λ = 254 nm) to monitor degradation. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities.

Advanced Research Questions

Q. How does this compound function as a ligand in metal complexes, and what are the implications for medicinal chemistry?

- Methodology : The compound’s chlorophenoxy groups act as electron-withdrawing ligands, stabilizing metal centers in coordination complexes. For example, analogous compounds like this compound derivatives form complexes with Cu(II) or Fe(III), which exhibit antioxidant and antibacterial properties. Electrochemical studies (cyclic voltammetry) and DFT calculations can elucidate redox behavior and metal-ligand bonding dynamics .

Q. What experimental strategies can resolve discrepancies in kinetic data for reactions involving this compound derivatives?

- Methodology :

- Rate constant analysis : Use variable catalyst concentrations (e.g., 0.5–1.75 mol dm⁻³) to establish reaction order via log-log plots of rate constants vs. [catalyst]. For example, first-order dependencies were confirmed for similar ethane-based catalysts using this method .

- Controlled variables : Maintain consistent temperature (±0.1°C) and solvent systems to isolate kinetic effects. Replicate studies across multiple labs to validate reproducibility.

Q. How does incorporating this compound into epoxy polymers influence material properties?

- Methodology :

- Polymer synthesis : React with diamines (e.g., 4,4'-diaminodiphenylmethane) under controlled curing conditions (e.g., 168°C for 4 hours) to form crosslinked networks.

- Property analysis :

- Thermal stability : Use TGA to assess decomposition temperatures (typically >300°C for aromatic ether-based epoxies).

- Mechanical strength : Measure Young’s modulus via tensile testing; chlorophenoxy groups enhance rigidity but may reduce flexibility .

Q. What computational approaches are used to predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT calculations : Optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics : Simulate solvent interactions to guide solvent selection (e.g., DMSO for polar intermediates).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.